molecular formula C17H24N4O3S B12484743 N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12484743
M. Wt: 364.5 g/mol
InChI Key: DNQDPQWBVORWEJ-UHFFFAOYSA-N
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Description

N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound It is characterized by the presence of an imidazole ring, a sulfonyl group, and a glycinamide moiety

Properties

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C17H24N4O3S/c1-14-6-4-7-15(2)17(14)21(25(3,23)24)12-16(22)19-8-5-10-20-11-9-18-13-20/h4,6-7,9,11,13H,5,8,10,12H2,1-3H3,(H,19,22)

InChI Key

DNQDPQWBVORWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Coupling with Glycinamide: The final step involves coupling the imidazole and sulfonyl intermediates with glycinamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Pharmaceuticals: Could be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Industrial Processes: May serve as a catalyst or reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or participating in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)acetamide
  • N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)benzamide

Uniqueness

The uniqueness of N2-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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